1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene
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Overview
Description
1-[1-(Bromomethyl)cyclopropyl]-2-methylBenzene is an organic compound characterized by a cyclopropyl ring attached to a benzene ring with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields . The reaction conditions are optimized to ensure the efficient formation of the bromomethyl group on the cyclopropyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using molecular bromine or copper (II) bromide as brominating agents . These methods are designed to be economically viable and scalable, ensuring consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Bromomethyl)cyclopropyl]-2-methylBenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted cyclopropyl derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in cyclopropylmethyl derivatives.
Scientific Research Applications
1-[1-(Bromomethyl)cyclopropyl]-2-methylBenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates. These intermediates are stabilized by the presence of solvents like methanol, facilitating subsequent reactions to form desired products.
Comparison with Similar Compounds
- 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene
- 1-[1-(Bromomethyl)cyclopropyl]-2-fluorobenzene
- 1-[1-(Bromomethyl)cyclopropyl]-2-nitrobenzene
This detailed overview provides a comprehensive understanding of 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13Br |
---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-2-methylbenzene |
InChI |
InChI=1S/C11H13Br/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5H,6-8H2,1H3 |
InChI Key |
BFQWOWAQZGHOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)CBr |
Origin of Product |
United States |
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